REACTION_CXSMILES
|
F[C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[O-]P([O-])([O-])=O.[K+].[K+].[K+].[OH:21][C:22]1[CH:30]=[CH:29][CH:28]=[C:27]2[C:23]=1[CH:24]=N[NH:26]2.[CH3:31]COCC>COCCOCCOC>[NH:26]1[C:27]2[C:23](=[C:22]([O:21][C:2]3[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:3]=3[C:4]([O:6][CH3:7])=[O:5])[CH:30]=[CH:29][CH:28]=2)[CH:24]=[CH:31]1 |f:1.2.3.4|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=O)OC)C=CC(=C1)F
|
Name
|
K3PO4
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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OC1=C2C=NNC2=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled
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Type
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WASH
|
Details
|
The solution was washed three times with 1M NaOH solution
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was chromatographed on silica gel with 20% ethyl acetate/hexanes
|
Name
|
|
Type
|
|
Smiles
|
N1C=CC2=C(C=CC=C12)OC1=C(C(=O)OC)C=CC(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |